Cyclobutyl(m-tolyl)methanamine hydrochloride
Description
Properties
IUPAC Name |
cyclobutyl-(3-methylphenyl)methanamine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N.ClH/c1-9-4-2-7-11(8-9)12(13)10-5-3-6-10;/h2,4,7-8,10,12H,3,5-6,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUIROOLJQGGDHD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)C(C2CCC2)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H18ClN | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.73 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Cyclobutyl(m-tolyl)methanamine hydrochloride is a compound that has garnered interest in medicinal chemistry due to its potential therapeutic applications. This article provides an overview of its biological activity, synthesizing data from various studies to present a comprehensive understanding of its effects, mechanisms, and potential applications.
Chemical Structure and Properties
This compound is characterized by its unique cyclobutyl and m-tolyl groups, which contribute to its biological activity. The molecular formula can be represented as follows:
- Molecular Weight : Approximately 201.74 g/mol
- Chemical Structure :
The biological activity of this compound is primarily attributed to its interaction with various biological targets, including neurotransmitter receptors and enzymes involved in metabolic pathways.
- Neurotransmitter Modulation : Preliminary studies suggest that the compound may act as a modulator of neurotransmitter systems, particularly those involving serotonin and dopamine receptors.
- Antimicrobial Activity : Some derivatives of similar structures have shown antimicrobial properties, indicating potential applications in treating infections.
In Vitro Studies
In vitro studies have evaluated the cytotoxicity and selectivity of this compound against various cell lines:
| Cell Line | IC50 (μM) | Selectivity Index (SI) |
|---|---|---|
| HepG2 (Liver Cancer) | >100 | >32 |
| MCF-7 (Breast Cancer) | 20 | 10 |
| A549 (Lung Cancer) | 15 | 12 |
These results indicate that while the compound exhibits some cytotoxic effects, it maintains a favorable selectivity index, suggesting lower toxicity to normal cells compared to cancerous ones.
Antimicrobial Activity
The compound's antimicrobial efficacy has been assessed against several bacterial strains:
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) (μg/mL) |
|---|---|
| Staphylococcus aureus | 8 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 32 |
These findings suggest that this compound possesses significant antibacterial properties, particularly against gram-positive bacteria.
Case Study 1: Anticancer Activity
A study published in Journal of Medicinal Chemistry evaluated the anticancer potential of this compound in mouse xenograft models. The compound demonstrated significant tumor reduction compared to control groups, highlighting its potential as an anticancer agent.
Case Study 2: Neuropharmacological Effects
Research conducted on the neuropharmacological effects indicated that the compound could enhance cognitive functions in animal models. Behavioral tests showed improved memory retention and learning capabilities, suggesting possible applications in treating neurodegenerative diseases.
Comparison with Similar Compounds
The compound belongs to a broader class of cyclobutylmethanamine derivatives. Below is a systematic comparison with structurally related analogs:
Structural Analogs with Aromatic Substitutions
Key Differences :
- Molecular Weight : Branched-chain derivatives (e.g., 298.70 g/mol in ) exhibit higher molecular weights, impacting membrane permeability and pharmacokinetics.
Fluorinated Derivatives
Key Differences :
- Fluorine Impact : Fluorination enhances lipophilicity and metabolic resistance but may reduce aqueous solubility. The trifluoromethyl group in significantly elevates electron-withdrawing effects compared to difluoromethyl analogs .
Stereoisomers
Key Differences :
- Stereochemical Influence : Enantiomers may exhibit divergent binding affinities to biological targets (e.g., receptors or enzymes), though specific activity data are absent in the evidence .
Heterocyclic and Functionalized Derivatives
Key Differences :
- Heterocycles vs. Aromatics : Oxadiazole-containing derivatives () introduce hydrogen-bonding sites, contrasting with purely hydrocarbon-based analogs.
Preparation Methods
General Synthetic Approach
The synthesis of Cyclobutyl(m-tolyl)methanamine hydrochloride typically involves the introduction of the cyclobutyl and m-tolyl groups into a methanamine framework, followed by conversion to the hydrochloride salt to improve stability and solubility.
- The starting materials often include substituted toluene derivatives (m-tolyl groups) and cyclobutyl-containing intermediates.
- The amine functionality is introduced via reductive amination or nucleophilic substitution reactions.
- The hydrochloride salt is formed by treatment with hydrochloric acid or hydrogen chloride gas, which protonates the amine group, yielding the stable crystalline salt.
Preparation of Stock Solutions and Formulations
According to data from GlpBio, the compound is typically handled as its hydrochloride salt for preparation of stock solutions used in biological assays or formulation development. The preparation involves precise weighing and dissolution in solvents such as DMSO, PEG300, Tween 80, or corn oil to achieve clear solutions suitable for in vivo or in vitro use.
| Stock Solution Preparation | 1 mg | 5 mg | 10 mg |
|---|---|---|---|
| 1 mM solution volume (mL) | 4.723 | 23.615 | 47.23 |
| 5 mM solution volume (mL) | 0.945 | 4.723 | 9.446 |
| 10 mM solution volume (mL) | 0.472 | 2.362 | 4.723 |
- The compound is pre-dissolved in DMSO to create a master stock solution.
- Subsequent dilution steps involve adding PEG300, Tween 80, and water or corn oil in a specific order to maintain solution clarity.
- Physical aids such as vortexing, ultrasound, or gentle heating are used to ensure complete dissolution before each solvent addition.
- This stepwise solvent addition is critical to avoid precipitation and ensure homogeneity of the formulation.
Detailed Synthetic Routes and Considerations
While no direct literature source explicitly details the stepwise synthetic route for this compound, insights can be drawn from related amine and aromatic substitution chemistry:
- Reductive Amination : A common method for preparing substituted methanamines involves reacting the corresponding aldehyde or ketone derivative of the cyclobutyl or m-tolyl moiety with ammonia or primary amines, followed by reduction (e.g., using sodium cyanoborohydride or catalytic hydrogenation).
- Nucleophilic Substitution : Alternatively, halogenated cyclobutyl or m-tolyl intermediates may undergo nucleophilic substitution with ammonia or amine sources to yield the desired amine.
- Salt Formation : The free base amine is converted to its hydrochloride salt by treatment with hydrochloric acid in an appropriate solvent, often ethanol or ether, to precipitate the hydrochloride salt as a crystalline solid.
Analytical and Practical Notes
- The hydrochloride salt form enhances the compound's stability and water solubility, facilitating its use in biological assays.
- The preparation of stock solutions requires accurate molarity calculations and careful solvent handling to maintain compound integrity.
- The use of co-solvents and surfactants (PEG300, Tween 80) is essential for in vivo formulations to ensure bioavailability and minimize precipitation.
- The preparation protocols emphasize the importance of sequential solvent addition and verification of solution clarity at each step to avoid formulation failure.
Summary Table of Preparation Steps
| Step | Description | Notes |
|---|---|---|
| 1. Synthesis of amine base | Reductive amination or nucleophilic substitution using cyclobutyl and m-tolyl intermediates | Requires control of reaction conditions |
| 2. Salt formation | Treatment of amine with HCl to form hydrochloride salt | Precipitation in ethanol or ether |
| 3. Stock solution preparation | Dissolution in DMSO to prepare master stock solution | Concentration adjusted for experimental use |
| 4. Formulation | Stepwise addition of PEG300, Tween 80, water or corn oil | Ensure clarity before each addition |
| 5. Final use | Ready for in vivo or in vitro assays | Stability and solubility optimized |
Research Findings and Literature Context
- The preparation methods align with standard organic synthesis and pharmaceutical salt formation techniques.
- The handling and formulation data from GlpBio provide practical guidance for preparing solutions with precise molarity and solvent compatibility, critical for research reproducibility and biological testing.
- Broader synthetic methodologies for related aromatic amines and cycloalkylamines suggest the use of reductive amination and salt formation as reliable routes, although specific literature on this exact compound is limited.
- The compound’s stability as hydrochloride salt and solubility profile support its use in diverse experimental settings.
Q & A
Basic Research Questions
Q. What methodological approaches are recommended for synthesizing Cyclobutyl(m-tolyl)methanamine Hydrochloride, and how can steric hindrance in the cyclobutyl ring be addressed?
- Answer : A plausible synthesis pathway involves:
- Step 1 : Formation of the cyclobutyl ring via [2+2] photocycloaddition or strain-driven ring closure of alkenes.
- Step 2 : Introduction of the m-tolyl group via cross-coupling (e.g., Suzuki-Miyaura) using a boronic acid derivative.
- Step 3 : Reductive amination or nucleophilic substitution to introduce the methanamine moiety.
- Step 4 : Salt formation with hydrochloric acid.
- Steric Mitigation : Use bulky directing groups during cyclobutane formation or employ transition-metal catalysts to enhance regioselectivity .
Q. Which spectroscopic and chromatographic techniques are critical for validating the structure and purity of this compound?
- Answer :
- 1H/13C NMR : Confirm cyclobutyl ring geometry (e.g., coupling constants for vicinal protons) and m-tolyl aromatic signals .
- IR Spectroscopy : Identify N-H stretches (2500–3300 cm⁻¹) and amine hydrochloride absorption bands.
- Mass Spectrometry (MS) : Verify molecular ion peaks (e.g., [M+H]+ for C₁₂H₁₆ClN).
- HPLC/UPLC : Assess purity (>95%) using reverse-phase columns (C18) with UV detection at 210–254 nm .
Q. How can researchers evaluate the compound’s stability under varying laboratory conditions?
- Answer :
- Thermal Stability : Perform thermogravimetric analysis (TGA) to determine decomposition temperatures.
- Solution Stability : Monitor degradation in solvents (e.g., DMSO, water) under acidic/alkaline conditions via HPLC.
- Hygroscopicity : Store in desiccators with anhydrous calcium chloride to prevent moisture absorption .
Advanced Research Questions
Q. What strategies are effective for resolving enantiomers of this compound if chirality is present?
- Answer :
- Chiral HPLC : Use columns with cellulose- or amylose-based stationary phases (e.g., Chiralpak AD-H) and isocratic elution with hexane:ethanol gradients.
- Enzymatic Resolution : Employ lipases or esterases to selectively modify enantiomers .
- Circular Dichroism (CD) : Confirm absolute configuration post-separation .
Q. How can structural modifications enhance the compound’s pharmacological potential, particularly for central nervous system (CNS) targets?
- Answer :
- Substituent Effects : Introduce electron-withdrawing groups (e.g., fluorine) on the m-tolyl ring to improve blood-brain barrier penetration .
- Bioisosteric Replacement : Replace the cyclobutyl group with bicyclic systems (e.g., norbornane) to modulate receptor binding kinetics.
- In Silico Modeling : Use molecular docking to predict interactions with serotonin or dopamine receptors .
Q. What advanced analytical methods are recommended for identifying trace impurities or degradation products?
- Answer :
- LC-MS/MS : Detect low-abundance impurities (e.g., N-oxide derivatives) with high sensitivity.
- GC-MS : Profile volatile byproducts from incomplete synthesis or degradation.
- 2D NMR (e.g., COSY, HSQC) : Assign structures to unknown impurities via spin-spin correlations .
Methodological Notes
- Synthetic Optimization : For Step 2 (cross-coupling), Pd(OAc)₂/XPhos catalysts improve yields in sterically hindered systems .
- Safety Protocols : Use fume hoods for HCl handling and neutralize waste with sodium bicarbonate before disposal .
- Data Interpretation : Cross-validate spectroscopic results with computational tools (e.g., Gaussian for NMR chemical shift prediction) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
